molecular formula C14H10FNO B2815474 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole CAS No. 132292-78-5

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole

Cat. No. B2815474
CAS RN: 132292-78-5
M. Wt: 227.238
InChI Key: GOANJVMUGIYXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and conditions under which it is subjected. For instance, a similar compound “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” has been synthesized following a 'green protocol’ .

Scientific Research Applications

Antitumor and Antimicrobial Properties

  • Benzoxazole derivatives, including 2-(4-fluorophenyl)-5-methyl-1,3-benzoxazole, have shown significant antitumor and antimicrobial activities. Studies indicate that certain benzoxazole compounds exhibit potent antitumor effects by inhibiting key proteins involved in tumor survival, such as Akt and IGF1R β. These compounds also demonstrate antibacterial and antifungal properties against various strains of bacteria and fungi (Glamočlija et al., 2018).

Fluorescent Probe Development

  • Benzoxazole derivatives are applicable in developing fluorescent probes for sensing metal cations and pH changes. Their high sensitivity and selectivity make them suitable for various analytical and diagnostic applications (Tanaka et al., 2001).

Spectroscopic Studies

  • Studies involving 2-(4-fluorophenyl)benzoxazole derivatives have focused on their vibrational spectroscopic properties. These investigations are crucial for understanding molecular structure and function, which can be applied in material science and pharmaceutical research (Mary et al., 2008).

Potential in Light Harvesting and Nonlinear Optical Properties

  • Research on benzoxazole compounds with halogen substitutions, such as fluorine, suggests their potential use in developing novel inhibitor molecules and in applications like dye-sensitized solar cells (DSSCs). These studies focus on their light-harvesting efficiency and nonlinear optical properties (Mary et al., 2019).

Applications in DNA Topoisomerase Inhibition

  • Benzoxazoles, including derivatives of 2-(4-fluorophenyl)benzoxazole, have been found to inhibit DNA topoisomerase I and II. This property makes them potential candidates for developing new anticancer drugs (Oksuzoglu et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. For example, a compound similar to “2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole”, known as CRL-40,940 or flmodafinil, is a eugeroic as well as a weak dopamine reuptake inhibitor .

Safety and Hazards

The safety and hazards of a compound are usually provided in its Safety Data Sheet (SDS). The SDS includes information on the potential health effects, precautions for handling and use, and emergency procedures .

Future Directions

The future directions of a compound’s research depend on its potential applications and the current state of knowledge. For instance, the compound CRL-40,940 is currently being studied for its potential use as a cognitive enhancer .

properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOANJVMUGIYXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.